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Introduction
Izorlisib (also known as MEN1611 and formerly as CH5132799) is a potent and orally

bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation

of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by

mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] Izorlisib
has demonstrated significant antitumor activity in preclinical models, particularly in tumors

harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the

PI3K alpha selectivity profile of Izorlisib, including quantitative biochemical data and detailed

experimental methodologies.

Biochemical Selectivity Profile
Izorlisib exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced

selectivity for the alpha (α) isoform. Its activity has been characterized against wild-type and

various oncogenic mutant forms of PI3Kα, as well as other class I, II, and IV PI3K isoforms.

Inhibitory Activity Against PI3K Isoforms and Mutants
The inhibitory potency of Izorlisib was determined through in vitro kinase assays. The half-

maximal inhibitory concentration (IC50) values are summarized in the table below. Izorlisib
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demonstrates sub-nanomolar to low nanomolar efficacy against PI3Kα and its common

oncogenic mutants (E542K, E545K, and H1047R).[4]

Target Kinase Type/Class IC50 (µM)

PI3Kα Class I PI3K 0.014

PI3Kα E542K Class I PI3K 0.0067

PI3Kα E545K Class I PI3K 0.0067

PI3Kα H1047R Class I PI3K 0.0056

PI3Kβ Class I PI3K 0.12

PI3Kδ Class I PI3K 0.50

PI3Kγ Class I PI3K 0.036

PI3KC2α Class II PI3K >10

PI3KC2β Class II PI3K 5.3

Vps34 Class III PI3K >10

mTOR Class IV PI3K 1.6

Data sourced from Sasaki et

al., 2011.[4]

Selectivity Against a Broader Kinase Panel
To assess its broader selectivity, Izorlisib was profiled against a panel of 26 additional protein

kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and

serine/threonine kinases. In these assessments, Izorlisib demonstrated no significant inhibitory

activity, underscoring its high selectivity for class I PI3K enzymes.[4]

Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Izorlisib exerts its therapeutic effect by

inhibiting PI3K at the upstream node of this pathway.
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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Izorlisib.

The following diagram illustrates a typical experimental workflow for characterizing the

selectivity profile of a PI3K inhibitor like Izorlisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Izorlisib: A Technical Guide to its PI3K Alpha Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612118#izorlisib-pi3k-alpha-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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